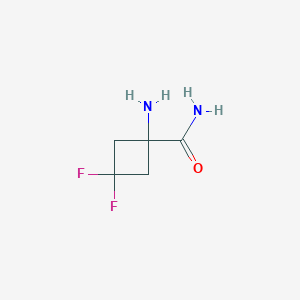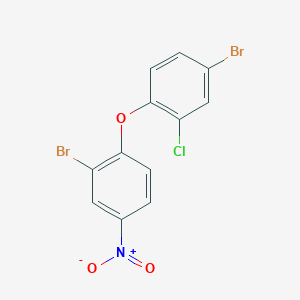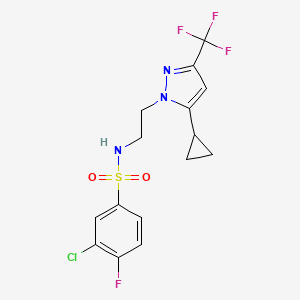
1-Amino-3,3-difluorocyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Amino-3,3-difluorocyclobutane-1-carboxamide, also known as ADFC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. ADFC is a cyclobutane derivative that contains an amino group and two fluorine atoms. It has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. In
Scientific Research Applications
Pharmacology
In pharmacology, 1-Amino-3,3-difluorocyclobutane-1-carboxamide is utilized as a building block for the synthesis of various pharmaceutical compounds. Its unique structure, incorporating difluorocyclobutane, is valuable for creating molecules with high metabolic stability and specificity. This compound can be used to develop novel therapeutic agents, particularly in the realm of antiviral and anticancer drugs, where the difluorocyclobutane moiety may contribute to the inhibition of specific biological pathways .
Material Science
The applications of this compound in material science are linked to its potential role in the development of new polymeric materials. The difluorinated cyclobutane ring could impart enhanced thermal stability and chemical resistance to polymers, making them suitable for high-performance applications in aerospace, automotive, and electronic industries .
Chemical Synthesis
1-Amino-3,3-difluorocyclobutane-1-carboxamide: serves as a versatile intermediate in organic synthesis. Its incorporation into larger molecules can lead to the formation of compounds with unique three-dimensional shapes, which is crucial for the discovery of new reactions and catalysts. It also finds use in the synthesis of peptidomimetics, molecules that mimic the structure of peptides and can inhibit enzymes or receptor binding .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis and mass spectrometry. Its well-defined structure and stability under various conditions make it an excellent candidate for method development and calibration in the quantification of complex biological samples .
Biochemistry
Biochemical research can benefit from 1-Amino-3,3-difluorocyclobutane-1-carboxamide through its use in probing enzyme mechanisms. The difluorinated motif can act as a bioisostere for hydroxyl groups, allowing researchers to study enzyme-substrate interactions and the role of hydrogen bonding in catalysis .
Industrial Applications
Industrially, this compound’s robustness under harsh conditions can be exploited in the synthesis of specialty chemicals and performance additives. Its unique chemical properties may enhance the durability and efficiency of products in sectors such as coatings, lubricants, and agrochemicals .
properties
IUPAC Name |
1-amino-3,3-difluorocyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N2O/c6-5(7)1-4(9,2-5)3(8)10/h1-2,9H2,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZXWUHSZJDTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875087.png)
![5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B2875091.png)
![3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2875092.png)



![N-(2,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2875099.png)



![2,4-difluoro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875104.png)

![(5Z)-3-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2875107.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2875109.png)